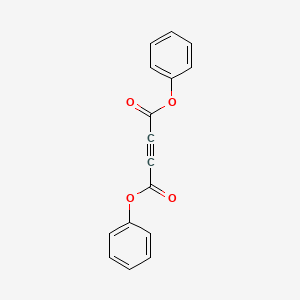

Diphenyl but-2-ynedioate

Description

Significance of Alkyne Functionality in Synthetic Strategies

The alkyne functional group is a cornerstone in modern organic synthesis due to its versatile reactivity. numberanalytics.comnumberanalytics.comvaia.com The carbon-carbon triple bond, composed of one sigma (σ) bond and two pi (π) bonds, provides a region of high electron density, making it susceptible to a wide array of chemical transformations. numberanalytics.com Alkynes can participate in addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. numberanalytics.comnumberanalytics.com The linear geometry of the alkyne moiety also offers a unique spatial arrangement for designing target molecules. Furthermore, terminal alkynes exhibit acidity at the sp-hybridized C-H bond, enabling the formation of acetylides, which are potent nucleophiles for carbon-carbon bond formation. solubilityofthings.com This rich and diverse reactivity makes alkynes indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials. numberanalytics.comvaia.com

Overview of But-2-ynedioate Derivatives as Electrophilic Synthons

But-2-ynedioate derivatives, such as diphenyl but-2-ynedioate, are characterized by an alkyne triple bond conjugated with two carbonyl groups of the ester functionalities. This electron-withdrawing nature of the ester groups renders the triple bond highly electrophilic. researchgate.net Consequently, these compounds readily act as electrophilic synthons, which are molecular fragments that can accept a pair of electrons to form a new covalent bond. They are particularly effective as Michael acceptors, undergoing conjugate addition reactions with a wide range of nucleophiles. thieme-connect.com This electrophilicity also makes them excellent dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloaddition reactions, facilitating the synthesis of various cyclic and heterocyclic systems. researchgate.net

Historical Context of Acetylenedicarboxylates in Chemical Research

The study of acetylenedicarboxylates dates back to the late 19th and early 20th centuries. One of the earliest syntheses of a related compound, diethyl acetylenedicarboxylate (B1228247), was reported by Arthur Michael in 1893. wikipedia.org The exploration of the reactivity of these compounds, particularly their participation in cycloaddition reactions, was significantly advanced by the work of chemists like Diels and Alder. thieme-connect.com Over the years, acetylenedicarboxylates, including the dimethyl ester (DMAD), have become workhorse reagents in organic synthesis, with their applications expanding to multicomponent reactions and the synthesis of complex heterocyclic scaffolds. thieme-connect.comthieme-connect.commdpi.com The continuous interest in these compounds stems from their ability to serve as versatile building blocks for creating molecular diversity. thieme-connect.com

Structure

3D Structure

Properties

CAS No. |

53683-89-9 |

|---|---|

Molecular Formula |

C16H10O4 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

diphenyl but-2-ynedioate |

InChI |

InChI=1S/C16H10O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h1-10H |

InChI Key |

SLMNTWPOOQWWIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C#CC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis and Properties of Diphenyl But 2 Ynedioate

Diphenyl but-2-ynedioate can be synthesized through the esterification of but-2-ynedioic acid (acetylenedicarboxylic acid) with phenol (B47542). A common laboratory method involves the reaction of but-2-ynedioic acid with a dehydrating agent in the presence of phenol.

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 53683-89-9 chemsrc.com |

| Molecular Formula | C16H10O4 |

| Molecular Weight | 266.25 g/mol |

| Appearance | Solid |

| Melting Point | Data not readily available in searched sources |

| Boiling Point | Data not readily available in searched sources |

| Solubility | Expected to be soluble in common organic solvents |

Reactivity and Reaction Mechanisms of Diphenyl But 2 Ynedioate

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in synthetic organic chemistry for the construction of cyclic compounds. mdpi.com In these reactions, two or more unsaturated molecules combine to form a cyclic adduct, with the formation of two new sigma bonds at the expense of two pi bonds. libretexts.org Diphenyl but-2-ynedioate, with its activated alkyne bond, readily participates as the 2π-electron component in several types of cycloadditions.

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, involves a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile). wikipedia.org This reaction is a cornerstone for synthesizing five-membered heterocyclic rings. fu-berlin.de The electron-withdrawing phenyl ester groups on this compound significantly lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it a highly reactive dipolarophile towards a variety of 1,3-dipoles. sonar.ch

Azomethine ylides are nitrogen-based 1,3-dipoles that are widely used in the synthesis of five-membered nitrogen heterocycles like pyrrolidines and pyrrolines. wikipedia.org These ylides, often generated in situ, react efficiently with electron-deficient alkynes such as this compound. wikipedia.org The reaction proceeds via a concerted [3+2] cycloaddition mechanism to afford highly functionalized dihydropyrrole derivatives.

For instance, azomethine ylides generated from the reaction of isatins and α-amino acids (like sarcosine (B1681465) or L-proline) undergo a smooth and often highly diastereoselective cycloaddition with acetylenic esters. researchgate.netnih.gov The reaction between an azomethine ylide, derived from isatin (B1672199) and sarcosine, and an alkyne like this compound leads to the formation of spiro-pyrrolidine-oxindole systems, which are important scaffolds in medicinal chemistry. nih.gov Similarly, multicomponent reactions involving L-proline, isatins, and chalcones generate an azomethine ylide that can be trapped with this compound (or its analogs) to yield complex spiro[indoline‐3,7′‐pyrrolo[1,2‐a]azepine] structures. researchgate.net

Table 1: Examples of Azomethine Ylide Cycloadditions with Acetylenic Esters

| 1,3-Dipole Source | Dipolarophile | Product Type | Ref. |

|---|---|---|---|

| Isatin and Sarcosine | Dimethyl but-2-ynedioate | Spiro[indoline-3,3'-pyrrolizine] | researchgate.net |

| L-proline, Isatin, Chalcone (B49325) | Dimethyl but-2-ynedioate | Spiro[indoline-3,7'-pyrrolo[1,2-a]azepine] | researchgate.net |

| 2H-Azirines (photocatalysis) | Dimethyl but-2-ynedioate | Polysubstituted Pyrrole (B145914) | unito.it |

Hydrazine (B178648) derivatives are versatile reagents that can act as or be converted into 1,3-dipoles for cycloaddition reactions. One common strategy involves the in situ generation of nitrile imines from hydrazonoyl chlorides in the presence of a base or a Lewis acid. nih.gov These nitrile imines readily undergo [3+2] cycloaddition with electron-poor alkynes like this compound to produce pyrazole (B372694) derivatives. sonar.chnih.gov The reaction is generally regioselective, and its rate can be influenced by the electronic nature of the substituents on the nitrile imine. nih.gov

Another approach involves the multicomponent reaction of hydrazine hydrate (B1144303) with aldehydes, active methylene (B1212753) compounds, and an acetylenic ester like Dimethyl but-2-ynedioate. nih.gov In these cascades, a pyrazolone (B3327878) ring can be formed initially from the reaction of hydrazine and an active methylene compound, which then participates in further transformations involving the alkyne. nih.gov

Table 2: Examples of Hydrazine-Based Cycloadditions

| 1,3-Dipole Type | Dipolarophile | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Nitrile Imine (from hydrazonoyl chloride) | Alkenes/Alkynes | Lewis acid in water | Pyrazoles/Pyrazolines | nih.gov |

| Nitrile Imine (from tetrazole) | Dimethyl but-2-ynedioate | Heat (180 °C) | Substituted Pyrazole | sonar.ch |

| Hydrazine hydrate (multicomponent) | Dimethyl but-2-ynedioate | Catalyst (e.g., DBU) | Pyrazolo-pyrano-pyrimidines | nih.gov |

The high reactivity of this compound as a dipolarophile extends to a wide array of other 1,3-dipolar systems.

Azides : Organic azides, particularly when reacting with terminal alkynes, are well-known to form triazoles in what is termed the Huisgen 1,3-dipolar cycloaddition. wikipedia.org The reaction of Phenyl azide (B81097) with Dimethyl but-2-ynedioate at elevated temperatures yields the corresponding 1,2,3-triazole derivative. ekb.eg This reaction can be significantly accelerated by copper(I) catalysts, although the internal, symmetrically substituted nature of this compound makes this specific substrate less common in the popular "click chemistry" variant. ekb.eg

Nitrile Oxides : These are also classic 1,3-dipoles that react with alkynes to furnish isoxazoles. uchicago.edu The reaction with an electron-deficient alkyne like this compound is expected to proceed readily to give a disubstituted isoxazole (B147169) core.

Diazoalkanes : The cycloaddition of diazoalkanes with alkynes is a primary method for synthesizing pyrazoles. uchicago.edu While their reaction with electron-poor diazocarbonyl compounds can be sluggish, the reaction with electron-deficient alkynes like this compound proceeds to form the pyrazole ring system. unito.it

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring, typically by reacting a conjugated diene (the 4π component) with a dienophile (the 2π component). wikipedia.orgmychemblog.com Due to the electron-withdrawing nature of its ester groups, this compound is a powerful dienophile, readily reacting with electron-rich dienes in normal-electron-demand Diels-Alder reactions.

The reaction of a 1,2,4,5-tetrazine (B1199680) with an alkyne like this compound proceeds via an initial [4+2] cycloaddition to form an unstable bicyclic adduct. This adduct rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield a 1,2-diazine (pyridazine) derivative. nih.gov These resulting diazines can themselves be used as dienes in subsequent cycloaddition reactions, providing a powerful strategy for the synthesis of complex molecules. nih.gov

Table 3: Example of an IEDDA-type Reaction with an Acetylenic Ester

| Diene | Dienophile | Conditions | Intermediate Product | Final Product (after N₂ extrusion) | Ref. |

|---|---|---|---|---|---|

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | 4,4-dimethoxy-3-buten-2-one | 60 °C, 22 h | Bicyclic adduct | 1,2-Diazine | nih.gov |

| 1,2,4,5-Tetrazines | Strained/Electron-rich Alkenes/Alkynes | Mild conditions | Bicyclic adduct | 1,2-Diazine | sigmaaldrich.com |

[4+2] Cycloadditions (Diels-Alder Type Reactions)

Hetero-Diels-Alder Reactions with Thioaldehydes/Thioketones Involving this compound

This compound serves as a potent dienophile in hetero-Diels-Alder reactions, particularly with sulfur-containing heterodienes like thioaldehydes and thioketones. These [4+2] cycloaddition reactions provide a direct route to six-membered sulfur-containing heterocycles, such as thiopyrans, which are valuable scaffolds in medicinal chemistry. rsc.org

The reaction between various diarylthioketones and dialkyl but-2-ynedioates, such as the dimethyl ester, has been shown to proceed in toluene (B28343) at elevated temperatures to yield polycyclic thiopyran derivatives. rsc.orgnih.gov For instance, the reaction of diarylthioketones with dimethyl but-2-ynedioate at 65 °C leads to the formation of the corresponding heterocycles. rsc.org Similarly, a mild reaction protocol for thiobenzophenone (B74592) with dimethyl but-2-ynedioate has been established. rsc.orgnih.gov Research has also explored the regioselective cycloaddition of aryl thioketones with dimethyl but-2-ynedioate, which proceeds smoothly even with heteroaryl substituents on the thioketone. rsc.orgnih.gov The initially formed [4+2] cycloadducts often undergo rearrangement via a 1,3-hydrogen shift sequence to yield the stable, final thiopyran products. nih.gov These products can be further oxidized to the corresponding sulfones. rsc.orgnih.govnih.gov

While many studies utilize dimethyl acetylenedicarboxylate (B1228247) (DMAD) due to its availability, the principles of reactivity are directly applicable to this compound. The reaction typically proceeds in a chemo- and regioselective manner. nih.gov The reaction can be facilitated thermally, sometimes in the presence of a Lewis acid like LiClO₄, or under high-pressure conditions. nih.gov

Table 1: Examples of Hetero-Diels-Alder Reactions with but-2-ynedioates and Thioketones

| Thioketone Reactant | Dienophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diarylthioketones | Dimethyl but-2-ynedioate | Toluene, 65 °C | Polycyclic thiopyrans | rsc.org |

| Aryl thioketones | Dimethyl but-2-ynedioate | Not specified | Thiopyran derivatives | rsc.org |

| Hetaryl/Aryl thioketones | Acetylenecarboxylates | Thermal, LiClO₄ or High Pressure (5 kbar) | Thiopyran derivatives | nih.gov |

| Thiobenzophenone | Dimethyl but-2-ynedioate | Mild conditions | Thiopyran derivatives | rsc.org |

[2+2] Cycloadditions and Related Photoinduced Processes of this compound

This compound and its dialkyl counterparts can participate in [2+2] cycloaddition reactions. These reactions, often induced photochemically, involve the formation of a four-membered ring. For example, an intermolecular [2+2] cycloaddition has been successfully demonstrated between a gem-difluorocyclobutenone and dimethyl but-2-ynedioate, yielding a spiro compound. acs.org This highlights the capability of the but-2-ynedioate scaffold to act as a 2π component in such transformations.

Photoinduced processes can generate highly reactive intermediates that are subsequently trapped by unsaturated π-systems like this compound. rsc.org The generation of diradicals through thermal or photoinduced activation can lead to stepwise cycloaddition pathways. rsc.org Photosensitized [2+2] cycloadditions, also known as the aza Paternò-Büchi reaction when involving imines, can lead to complex polycyclic structures. nih.gov While specific examples focusing solely on this compound are less common in the literature, the reactivity of analogous dialkyl esters suggests its potential in forming cyclobutene (B1205218) or other four-membered ring derivatives through these pathways. acs.org

Multi-Component Cycloaddition Pathways Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form complex molecules. This compound is a valuable component in such reactions, often involving cycloaddition pathways. researchgate.netnih.gov

One notable example is the four-component reaction for the synthesis of spiro[indoline-3,4'-pyridines], which involves dialkyl but-2-ynedioate, primary amines, isatin, and malononitrile (B47326). nih.gov The proposed mechanism involves the nucleophilic attack of the primary amine on the but-2-ynedioate, followed by a series of condensation and intramolecular Michael addition steps. nih.gov Similarly, tricyclic pyrazolopyranopyrimidines have been synthesized through multicomponent reactions of dimethyl but-2-ynedioate with phenylhydrazine (B124118), aryl aldehydes, and barbituric acid. nih.gov

These MCRs often proceed through a cascade of reactions where the but-2-ynedioate acts as an electrophilic building block, reacting with in situ generated intermediates. For instance, the reaction of alkyl isocyanides with two molecules of a but-2-ynedioate can generate an activated 5-(alkylimino)cyclopenta-1,3-diene, which then undergoes a formal [3+2] cycloaddition. researchgate.net Another pathway involves a paired electrolysis-enabled multi-component reaction where isatin, dimethyl but-2-ynedioate, and a bioactive molecule (like an amino acid residue) undergo a cascade annulation to form functionalized quinolines. scispace.com

Table 2: Selected Multi-Component Reactions Involving but-2-ynedioates

| Reaction Name/Product Type | Reactants | Catalyst/Conditions | Key Steps | Reference |

|---|---|---|---|---|

| Spiro[indoline-3,4'-pyridines] | Dialkyl but-2-ynedioate, primary amines, isatin, malononitrile | Iodine, aqueous ethanol (B145695) | Nucleophilic attack, Knoevenagel condensation, Michael addition | nih.gov |

| Pyrazolopyranopyrimidines | Dimethyl but-2-ynedioate, phenylhydrazine, aryl aldehydes, barbituric acid | l-proline | Cyclo-condensation | nih.gov |

| Tetrahydrocyclopenta acs.orgwiley-vch.depyrrolo[2,3-b]pyridines | Alkyl isocyanides, dialkyl but-2-ynedioates, 1,4-dihydropyridines | Refluxing acetonitrile | [3+2] cycloaddition | researchgate.net |

| Functionalized Quinolines | Isatin, dimethyl but-2-ynedioate, amino acid residue | Paired electrolysis, KI | Reductive cascade annulation | scispace.com |

Nucleophilic Addition Reactions

The electron-deficient nature of the alkyne bond in this compound makes it highly susceptible to nucleophilic attack. Michael addition processes are particularly common, where a nucleophile adds to one of the sp-hybridized carbons.

Michael Addition Processes Involving this compound

The Michael addition, or conjugate addition, is a fundamental reaction for this compound. A wide variety of nucleophiles, including those based on sulfur and nitrogen, can add to the activated triple bond.

The addition of sulfur-based nucleophiles (thia-Michael addition) to but-2-ynedioates is a well-established method for forming carbon-sulfur bonds. srce.hrresearchgate.net This reaction is synthetically valuable for creating organosulfur compounds, which are prevalent in materials science and medicinal chemistry. researchgate.netmdpi.com

Thiols and thioureas are common nucleophiles in this reaction. The addition of N,N'-substituted thiourea (B124793) to dialkyl acetylenedicarboxylates, mediated by triphenylphosphine (B44618), proceeds through a thia-Michael addition to a zwitterionic intermediate, followed by intramolecular cyclization to yield 1,3-thiazine derivatives. srce.hr In another example, N-aroyl substituted thioureas undergo thia-Michael addition with dimethyl but-2-ynedioate in refluxing acetic acid to produce 1,3-thiazines in excellent yields. srce.hr The reaction mechanism is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion that subsequently attacks the electron-deficient alkyne. mdpi.com

Nitrogen nucleophiles, such as primary and secondary amines, readily undergo Michael addition with this compound. These reactions are crucial for the synthesis of various nitrogen-containing heterocycles and α,β-dehydroamino acid derivatives. researchgate.net

As mentioned in the context of MCRs, the reaction of primary amines with dialkyl but-2-ynedioate is often the initiating step in complex cascade sequences. nih.gov The direct nucleophilic addition of alkyl amines to compounds like dimethyl (E)-hex-2-en-4-ynedioate has been reported to generate α,β-dehydroamino acid derivatives. researchgate.net In some cases, phosphines can be used to mediate the addition of nitrogen nucleophiles to conjugated alkynoates, leading to α-addition products through a zwitterionic carbenoid intermediate. researchgate.net The reaction of ethyl glycinate (B8599266) hydrochloride with but-2-ynedioate in the presence of triethylamine (B128534) affords a 1,3-dipolar species that can undergo further cycloaddition reactions. researchgate.net

Direct Nucleophilic Attack on Alkynyl and Carbonyl Centers of this compound

This compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the sp-hybridized carbons of the alkyne and the sp2-hybridized carbonyl carbons of the phenoxycarbonyl groups. The reactivity at these sites is governed by the nature of the nucleophile and the reaction conditions.

The carbon-oxygen double bond of the ester groups is inherently polar, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic addition. libretexts.org This type of reaction typically proceeds through a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com However, the electron-withdrawing nature of the two phenoxycarbonyl groups significantly polarizes the alkyne C≡C triple bond, making the β-carbons exceptionally electrophilic and prone to conjugate (Michael-type) addition.

In practice, many reactions involving nucleophiles favor attack at the alkynyl center. For instance, the reaction of tertiary amines, such as those with benzylic groups, with dialkyl but-2-ynedioates proceeds via nucleophilic attack on the alkyne to form a zwitterionic intermediate. researchgate.net This intermediate is key to subsequent transformations. Similarly, phenacylanilines undergo a Michael-type addition to the alkyne of dimethyl but-2-ynedioate, yielding enamine adducts. researchgate.net The formation of enamines from the reaction between secondary amines and dialkyl but-2-ynedioates is a common initial step in many cascade reactions, highlighting the preference for nucleophilic attack on the alkyne over the carbonyl carbon. sci-hub.se

Organometallic-Catalyzed Addition Reactions with this compound

Organometallic catalysts are frequently employed to mediate addition reactions involving this compound, enabling the construction of complex molecular architectures under mild conditions. These catalysts activate the alkyne, facilitating transformations that are otherwise difficult to achieve. The general mechanism for many of these cross-coupling reactions involves fundamental organometallic processes such as oxidative addition, transmetalation, and reductive elimination. nih.gov

Palladium catalysts are particularly effective. For example, dimethyl phenanthrene-9,10-dicarboxylate can be synthesized through a palladium-catalyzed benzannulation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) with dimethyl but-2-ynedioate. ccspublishing.org.cn Palladium catalysis is also central to the synthesis of 3-arylchromones, where a proposed mechanism involves the nucleophilic addition of a salicylaldehyde (B1680747) to a gem-dichloroalkene, followed by palladium-mediated insertion and elimination steps. rsc.org

Silver catalysts have also proven valuable. A one-pot synthesis of polysubstituted pyrroles utilizes a silver tetrafluoroborate (B81430) (AgBF₄) promoter. arabjchem.org In this process, various amines react with dimethyl but-2-ynedioate in a tandem sequence of addition and silver-mediated oxidative cyclization to yield the pyrrole framework. arabjchem.org

The table below summarizes selected organometallic-catalyzed reactions involving but-2-ynedioate esters.

| Catalyst System | Reactants | Product Type | Ref. |

| Palladium | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, Dimethyl but-2-ynedioate | Phenanthrene derivative | ccspublishing.org.cn |

| AgBF₄ / PIDA | Dimethyl but-2-ynedioate, Various amines | Polysubstituted pyrrole | arabjchem.org |

| Pd(OAc)₂ / S=PPh₃ | Salicylaldehydes, gem-Dichloroalkenes | 3-Arylchromone | rsc.org |

| Ruthenium | Diyne, Sulfonyl azide | Polysubstituted pyrrole | d-nb.info |

Cascade and Domino Reaction Sequences Involving this compound

This compound is a prominent substrate in cascade and domino reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. This efficiency allows for the rapid assembly of complex heterocyclic structures from simple precursors.

Sequential Cycloaddition-Cyclocondensation Reactions

This compound readily participates in sequential reactions that combine cycloaddition and cyclocondensation steps. A notable example is the domino Knoevenagel/thio-Diels-Alder reaction, which produces thiopyrano[2,3-d]thiazole derivatives. rsc.org In this sequence, a Knoevenagel condensation is followed by a thio-Diels-Alder cycloaddition.

Another intricate example involves a domino multi-cyclization reaction between indoline-2,3-dione, N-phenyl enaminones, and diethyl but-2-ynedioate. nih.gov This sequence is initiated by a nucleophilic addition, which is followed by a series of intramolecular cyclizations, ultimately forming complex polycyclic fused acridines. nih.gov The reaction cascade can form up to seven new chemical bonds and four new rings in a single, one-pot operation. nih.gov

Intramolecular Rearrangements Post-Addition

Following the initial addition of a nucleophile to this compound, the resulting intermediates can undergo various intramolecular rearrangements that dictate the final product structure. The specific pathway taken often depends on the steric and electronic properties of the substituents on the reactants.

In a Lewis acid-promoted three-component reaction of propargylic alcohols, secondary amines, and diethyl but-2-ynedioate, the initially formed enamine reacts with an allenic carbocation. sci-hub.se The resulting intermediate can then undergo different intramolecular Michael additions. A 1,6-Michael addition leads to the formation of a seven-membered dihydroazepine ring, while a competing 1,4-Michael addition can form a five-membered 2,3-dihydro-1H-pyrrole ring. sci-hub.se The choice between these pathways is influenced by the nature of the amine used, demonstrating how post-addition cyclization events are critical in determining the molecular scaffold produced. sci-hub.se

Multi-Component Cascade Reactions Featuring this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot, represent a highly efficient strategy for generating molecular diversity. mdpi.com this compound is a key building block in numerous MCRs for the synthesis of complex heterocycles.

One such example is an iodine-catalyzed four-component reaction involving a primary amine, isatin, malononitrile, and a dialkyl but-2-ynedioate in aqueous ethanol. nih.gov This reaction proceeds via a cascade of Knoevenagel condensation, nucleophilic attack by the amine, and an intramolecular Michael addition to afford structurally complex spiro[indoline-3,4'-pyridine] derivatives. nih.gov Similarly, a three-component reaction of isoquinoline, a dialkyl but-2-ynedioate, and a pyrazolone derivative yields functionalized spiro[pyrazole-4,1′-pyrido[2,1-a]isoquinolines]. researchgate.net

The following table presents a selection of multi-component cascade reactions that feature but-2-ynedioate esters.

| No. of Components | Reactants | Catalyst/Conditions | Product Scaffold | Ref. |

| 3 | Indoline-2,3-dione, N-phenyl enaminone, Diethyl but-2-ynedioate | Acetic acid, Microwave | Polycyclic fused acridine | nih.gov |

| 3 | Isatin, Dimethyl but-2-ynedioate, Serine residue | Paired electrolysis, KI | Quinolone derivative | semanticscholar.org |

| 3 | Propargylic alcohol, Secondary amine, Diethyl but-2-ynedioate | AlCl₃ | Dihydroazepine | sci-hub.se |

| 4 | Isatin, Malononitrile, Primary amine, Dialkyl but-2-ynedioate | Iodine, Aqueous ethanol | Spiro[indoline-3,4'-pyridine] | nih.gov |

Mechanistic Elucidation of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing conditions and designing new synthetic routes. A combination of experimental studies and computational analysis has shed light on the intricate pathways these reactions follow.

Many reactions are initiated by the nucleophilic attack of an amine on the alkyne. A proposed mechanism for an esterification reaction mediated by dimethyl but-2-ynedioate suggests the formation of a zwitterionic salt from the reaction of a tertiary amine with the alkyne. researchgate.net This zwitterion then facilitates the nucleophilic attack of a carboxyl group to complete the esterification. researchgate.net

For cascade reactions, detailed mechanistic pathways have been proposed. The formation of dihydroazepines in a three-component reaction is believed to proceed through an enamine, which traps an in-situ generated allenic carbocation. sci-hub.se The subsequent intramolecular 1,6-Michael addition of the resulting azomethine ylide intermediate forms the seven-membered ring. sci-hub.se In the domino synthesis of polycyclic acridines, the proposed mechanism involves an initial nucleophilic addition, followed by intramolecular cyclization, ring-opening of the indoline-2,3-dione, re-cyclization, and further intermolecular additions and cyclizations. nih.gov

Computational studies, particularly Density Functional Theory (DFT), have become invaluable for mechanistic elucidation. For example, in a visible-light-induced [2+2] cycloaddition to form gem-difluorocyclobutenones, computational results provided strong evidence that the reaction proceeds via nucleophilic attack of the more nucleophilic alkyne carbon on the more electrophilic carbon of an in-situ generated difluoroketene, which explains the observed regioselectivity. acs.org Similarly, for palladium-catalyzed annulations, detailed catalytic cycles involving steps like oxidative addition, nucleophilic insertion, and various elimination pathways are often proposed to rationalize product formation. rsc.org

Transition State Analysis

The study of reaction mechanisms for this compound heavily relies on the analysis of transition states, which represent the highest energy point along a reaction coordinate. Understanding the structure and energetics of these transient species is fundamental to predicting reaction outcomes, including regioselectivity and stereoselectivity. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these fleeting structures. imist.ma

DFT calculations allow for the localization of transition state geometries and their confirmation through frequency analysis, where a true transition state is characterized by a single imaginary frequency. imist.ma Furthermore, these computational methods provide critical data on activation energies (Ea) or Gibbs free energies of activation (ΔG‡), which determine the kinetic feasibility of a reaction pathway. For instance, in cycloaddition reactions, a common pathway for but-2-ynedioate esters, DFT calculations can compare the activation barriers for different possible approaches of the reacting molecules. A lower activation energy indicates a kinetically favored pathway. imist.ma

Intrinsic Reaction Coordinate (IRC) calculations are often employed following the identification of a transition state. This method maps the reaction pathway from the transition state down to the corresponding energy minima of the reactants and products, confirming that the located transition state correctly connects the intended species on the potential energy surface. imist.masciforum.net

The following table presents representative activation Gibbs free energy data for a cycloaddition reaction involving a close analog of this compound, demonstrating the type of quantitative insights gained from transition state analysis.

| Reaction Type | Reactants | Method | Activation Gibbs Free Energy (ΔG‡) | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition | Bis-furyl diene + Dimethyl acetylenedicarboxylate (DMAD) | DFT | ~23-27 kcal/mol | wikipedia.org |

| Arbuzov-type Reaction | Diphenyl methyl phosphinite + Diethyl trichloro-methyl phosphonate | DFT/B3LYP/6-311G(d,p) | 15.2 kcal/mol (Attack on Cl) | imist.ma |

Identification and Characterization of Reaction Intermediates

A reaction mechanism is composed of a series of elementary steps, often involving the formation of transient reactive intermediates. These are high-energy species that exist in low concentrations and have short lifetimes, making their direct observation challenging. nih.gov For reactions involving this compound, the formation of zwitterionic intermediates is a frequently proposed mechanistic feature, especially in reactions with nucleophiles like tertiary phosphines.

One of the most characteristic reactions of acetylenic esters like this compound is the addition of triphenylphosphine. The mechanism proceeds through the nucleophilic attack of the phosphine (B1218219) on one of the sp-hybridized carbons of the alkyne, generating a highly polar, zwitterionic intermediate. While this intermediate is typically too reactive to be isolated, its existence is strongly supported by chemical trapping experiments. In the presence of a proton source or another electrophile, this zwitterion is consumed in a subsequent step, leading to the final product in a multi-component reaction. researchgate.net

The characterization of such intermediates relies on a combination of experimental and theoretical methods.

Spectroscopic Techniques: In some cases, where an intermediate possesses a degree of stability, spectroscopic methods like Nuclear Magnetic Resonance (NMR) can be used for its detection and characterization. Exchange NMR spectroscopy (EXSY) is particularly powerful for studying species in dynamic equilibrium. nih.gov

Chemical Trapping: This is an indirect method where a trapping agent is added to the reaction mixture to react specifically with the intermediate. The isolation and characterization of the resulting trapped product provide strong evidence for the intermediate's existence and structure. researchgate.net

Computational Modeling: DFT calculations can model the potential energy surface of a reaction, allowing for the identification of local energy minima that correspond to intermediates. These calculations provide valuable information on the geometry, stability, and electronic structure of these transient species. researchgate.net

| Method | Principle | Application Example |

|---|---|---|

| Spectroscopy (e.g., NMR) | Direct observation of signals corresponding to the intermediate species. | Detecting equilibrating glycosyl triflate intermediates using EXSY NMR. nih.gov |

| Chemical Trapping | An added reagent reacts with the intermediate to form a stable, characterizable product. | Trapping the zwitterionic intermediate from triphenylphosphine and a but-2-ynedioate with an arylidene derivative in a three-component reaction. researchgate.net |

| Computational Chemistry (DFT) | Locating energy minima on the potential energy surface to predict the structure and stability of intermediates. | Optimizing the structure of an intermediate to understand product formation pathways. researchgate.net |

Kinetic and Thermodynamic Considerations in Reaction Control

When a reaction can proceed through multiple pathways to yield different products, the product distribution can often be controlled by the reaction conditions. This principle, known as kinetic versus thermodynamic control, is highly relevant to the reactions of this compound. wikipedia.orgdalalinstitute.com

Kinetic Control: At lower temperatures or shorter reaction times, the reaction is typically irreversible. The major product formed is the one that is generated the fastest, meaning it proceeds via the pathway with the lowest activation energy. This is the kinetic product . libretexts.org

Thermodynamic Control: At higher temperatures, the reaction pathways can become reversible. Given enough energy and time to reach equilibrium, the product distribution will reflect the relative thermodynamic stability of the products. The most stable product will be the major component of the final mixture, regardless of how fast it was formed. This is the thermodynamic product . wikipedia.orglibretexts.org

This concept is well-illustrated in cycloaddition reactions, such as the Diels-Alder reaction. For example, the reaction of a diene with an dienophile like this compound can potentially form endo and exo stereoisomers. The endo product, favored by stabilizing secondary orbital interactions in the transition state, is often the kinetic product. However, the exo product is typically more sterically favored and thus more thermodynamically stable. wikipedia.org By adjusting the reaction temperature, one can selectively favor the formation of one isomer over the other.

A clear example involves the tandem Diels-Alder reaction of bis-furyl dienes with acetylenic esters. At low temperatures, the reaction is under kinetic control and exclusively yields the "pincer" [4+2] cycloaddition adducts. When heated to higher temperatures, the reaction comes under thermodynamic control, and the system equilibrates to form the more stable "domino" adducts. wikipedia.org

| Reaction Condition | Control Type | Favored Product | Rationale |

|---|---|---|---|

| Low Temperature / Short Reaction Time | Kinetic | The product formed via the lowest activation energy pathway. | The reverse reaction is too slow; the fastest-forming product dominates. libretexts.org |

| High Temperature / Long Reaction Time | Thermodynamic | The most thermodynamically stable product. | Sufficient energy is available to overcome activation barriers for both forward and reverse reactions, allowing equilibrium to be established. wikipedia.org |

Construction of Diverse Heterocyclic Frameworks

The electron-deficient nature of the alkyne bond in this compound makes it a powerful dienophile and dipolarophile, facilitating its participation in numerous pericyclic reactions. Furthermore, it readily undergoes Michael additions with a variety of nucleophiles, initiating cascade reactions that lead to the formation of complex heterocyclic systems in a single step. This has made it an indispensable tool for the efficient synthesis of five, six, and seven-membered heterocycles, as well as more complex fused and polycyclic systems.

This compound is a key reagent in multicomponent reactions (MCRs) for the synthesis of highly substituted pyrrole derivatives. These reactions often proceed through a domino sequence involving Michael addition followed by intramolecular cyclization and condensation. For instance, the one-pot reaction of amines, this compound, and α-haloketones or other suitable three-carbon units can efficiently generate polysubstituted pyrroles.

A notable application is in the synthesis of spirooxindoles, which contain a pyrrolidine (B122466) ring. A four-component reaction involving isatin, an amino acid, this compound, and a phenacyl bromide can yield N-acylated spirooxindoles. mdpi.com The reaction proceeds via the in-situ formation of an azomethine ylide from isatin and the amino acid, which then undergoes a 1,3-dipolar cycloaddition with the but-2-ynedioate. mdpi.com

| Reactants | Product Type | Key Reaction | Ref. |

| Isatin, Amino Acid, this compound | Spirooxindole-pyrrolidine | 1,3-Dipolar Cycloaddition | mdpi.com |

| Arylglyoxal, Aniline, this compound, Malononitrile | Polyfunctionalized Pyrrole | Multicomponent Reaction | ijcce.ac.ir |

Similarly, pyrazole derivatives can be synthesized, often as part of a larger fused heterocyclic system. For example, multicomponent reactions of phenylhydrazine, aldehydes, barbituric acid, and a but-2-ynedioate (typically dimethyl or diethyl ester) produce tricyclic pyrazolopyranopyrimidines. nih.gov The initial step involves the formation of a pyrazole intermediate from phenylhydrazine and the but-2-ynedioate.

The synthesis of pyrimidine (B1678525) derivatives can be achieved through the reaction of this compound with amidines. For example, N-Aryl benzimidines react with but-2-ynedioates in ethanol to yield substituted pyrimidin-4(3H)-ones. rsc.org This method provides a straightforward route to this important class of heterocycles, which are core structures in nucleic acids and numerous bioactive compounds. rsc.org Fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines, are also accessible through one-pot, multicomponent reactions involving a but-2-ynedioate, an aldehyde, and barbituric acid or thiobarbituric acid. nih.govnih.govresearchgate.net

Pyridazine (B1198779) scaffolds are typically constructed via cycloaddition reactions where the but-2-ynedioate acts as a dipolarophile or dienophile. The [3+2] cycloaddition of pyridazinium ylides with activated alkynes like this compound leads to the formation of pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov In a related reaction, fused pyridazines can be obtained from the cycloaddition of azomethine imines with π-deficient alkynes. nih.gov For instance, the reaction of azomethine ylides with 1,4-diphenylbut-2-yne-1,4-dione, a related symmetrical alkyne, followed by cyclocondensation with hydrazine, yields polycyclic systems containing a pyridazine core. nih.gov

| Reactant 1 | Reactant 2 | Product System | Reaction Type | Ref. |

| N-Aryl Benzimidine | This compound | Pyrimidin-4(3H)-one | Condensation/Cyclization | rsc.org |

| Pyridazinium Ylide | This compound | Pyrrolo[1,2-b]pyridazine | [3+2] Cycloaddition | nih.gov |

| Azomethine Ylide | 1,4-Diphenylbut-2-yne-1,4-dione | Pyrrolopyridazine | Cycloaddition/Condensation | nih.gov |

Thiazole (B1198619) and thiazolidinone rings are prevalent in many medicinally important compounds. This compound serves as a crucial C2 synthon for the construction of these five-membered sulfur-containing heterocycles. One common strategy involves the reaction of a thiourea derivative with the but-2-ynedioate.

For example, the reaction of N,N-disubstituted thioureas with dialkyl acetylenedicarboxylates results in a cyclization to produce thiazolidinone derivatives in good yields. A chemoenzymatic, one-pot multicomponent synthesis has been developed where secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate react in the presence of trypsin to form functionalized thiazoles. rsc.org Similarly, reacting primary amines with carbon disulfide to form a dithiocarbamate (B8719985) in situ, followed by the addition of a but-2-ynedioate, provides an efficient route to thiazolidinone derivatives. nih.gov Another method involves the reaction of 3-aroyl-1-arylthioureas with dimethyl but-2-ynedioate, which leads to 2-imino-1,3-thiazolidin-4-one derivatives.

| Reactants | Product Scaffold | Catalyst/Conditions | Ref. |

| Secondary Amine, Benzoyl isothiocyanate, Dimethyl but-2-ynedioate | Thiazole | Trypsin (Chemoenzymatic) | rsc.org |

| Primary Amine, Carbon disulfide, Diethyl but-2-ynedioate | Thiazolidinone | Microwave irradiation | nih.gov |

| 3-Aroyl-1-arylthiourea, Dimethyl but-2-ynedioate | 2-Imino-1,3-thiazolidin-4-one | Triphenylphosphine | |

| Thiosemicarbazones, Dimethyl but-2-ynedioate | Thiazolidinone | Solvent-free |

The ability of this compound to participate in domino and multicomponent reactions makes it exceptionally useful for the rapid assembly of complex fused and polycyclic heteroaromatic systems. These reactions often build molecular complexity in a single, atom-economical step.

Examples include the synthesis of:

Pyrano[2,3-d]pyrimidines : As mentioned earlier, these are formed via a one-pot, three-component reaction of barbituric acid, aldehydes, and a but-2-ynedioate. nih.govnih.gov

Pyrrolo[1,2-b]pyridazines : These fused systems are generated from the [3+2] cycloaddition of pyridazinium ylides and but-2-ynedioates. nih.gov

1-Benzofuro[3,2-c]pyrazolo[1,5-a]pyridines : Synthesized via a 1,3-dipolar cycloaddition reaction between a zwitterionic N-imide and dimethyl but-2-ynedioate.

Pyrrolo[2,1-b]-1,3,4-oxadiazoles : Formed from the reaction of 2,3-diphenylcyclopropenone with ylidene-N-phenylhydrazine-carbothioamides, where a subsequent cyclization involves a but-2-ynedioate analogue.

Azeto[2,3-c]quinolizinediones : An unexpected fused azetidinone (a four-membered lactam ring) was formed during a study on the deprotonation of a pyridone and its reaction with benzil, showcasing the diverse reactivity pathways available.

These examples highlight the power of but-2-ynedioates to act as a linchpin, bringing together multiple reactants to construct elaborate molecular frameworks.

This compound is also instrumental in the synthesis of seven-membered heterocyclic rings, such as dihydroazepines. A one-pot, three-component reaction of a but-2-ynedioate, a secondary amine, and a propargylic alcohol, promoted by a Lewis acid like AlCl₃ or BF₃·Et₂O, efficiently constructs functionalized dihydroazepines.

The reaction mechanism is believed to involve the initial Michael addition of the secondary amine to the but-2-ynedioate to form an enamine. Simultaneously, the Lewis acid activates the propargylic alcohol, leading to a Meyer-Schuster rearrangement to form an allenic carbocation. This is trapped by the enamine, leading to a cascade of events including the formation of an azomethine ylide, which undergoes an intramolecular 1,6-Michael addition to furnish the seven-membered dihydroazepine ring. nih.gov This elegant reaction demonstrates the utility of but-2-ynedioates in complex cascade processes for ring formation.

Development of Functional Molecules and Advanced Materials Precursors

Beyond its role in constructing heterocyclic skeletons, this compound is a key precursor for the development of functional molecules and advanced materials. Its rigid alkyne core and flanking ester groups can be transformed into a variety of structures with interesting photophysical, electronic, or biological properties.

One significant application is in the synthesis of chromophores and fluorophores . Multicomponent reactions involving dialkyl but-2-ynedioates are used to create complex fluorescent molecules. For example, a four-component reaction of a dialkyl but-2-ynedioate, a primary amine, isatin, and malononitrile yields amine-appended spiro[indoline-3,4′-pyridines]. These molecules have been shown to function as selective ON-OFF chemosensors for copper (II) ions, with applications in cellular imaging.

The reactivity of the but-2-ynedioate core is also harnessed to create precursors for advanced materials . The historical first synthesis of a 1,2,3-triazole ring, a critical functional group in click chemistry and materials science, was achieved by Michael in 1893 through the reaction of azidobenzene (B1194522) and diethyl but-2-ynedioate. This highlights the fundamental role of this class of compounds in developing new linking methodologies. Furthermore, dithiolene ligands, which can be synthesized from dimethyl-but-2-ynedioate, are used to create neutral bis(1,2-dithiolene) metal complexes. These complexes exhibit interesting diradical character and near-infrared (NIR) absorption properties, making them candidates for applications in nonlinear optics and other electronic materials. In polymer chemistry, reactions involving but-2-ynedioates can lead to the formation of vibrantly colored polymers.

Chromophore and Fluorescent Scaffold Synthesis

This compound is a valuable precursor in the development of chromophores and fluorescent scaffolds, which are essential components in materials science and biological imaging. nih.govrsc.org The reactivity of its acetylenic ester moiety allows for the construction of diverse heterocyclic systems with desirable photophysical properties. nih.gov

One notable application is in the synthesis of coumarin (B35378) derivatives. For instance, the reaction of polyhydroxy benzenes with dialkyl but-2-ynedioates, including the diphenyl variant, in the presence of a copper oxide catalyst yields coumarins in good yields. encyclopedia.pub These coumarin-based structures are known for their fluorescence and are integral to the design of fluorescent probes. encyclopedia.pub Furthermore, the reaction of 4-hydroxycoumarin (B602359) with dialkyl but-2-ynedioates produces coumarinopyrones, which are also fluorescent compounds. encyclopedia.pub

Multi-component reactions (MCRs) involving this compound provide an efficient route to complex fluorescent molecules. A one-pot, four-component reaction utilizing dialkyl but-2-ynedioates, primary amines, isatin, and malononitrile leads to the formation of spiro[indoline-3,4′-pyridines]. nih.gov These compounds can function as "ON-OFF" chemosensors for copper(II) ions, exhibiting a fluorescence response. nih.gov

The synthesis of push-pull chromophores, which are characterized by electron-donating and electron-accepting groups, can also be achieved using but-2-ynedioate derivatives. These chromophores are important for applications in nonlinear optics. nih.gov For example, the reaction of aromatic aldehydes, diethyl acetylenedicarboxylate, and hydroxylamine-O-sulfonic acid results in the formation of 4-(arylmethylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid, a type of push-pull chromophore. nih.gov

The creation of fluorescent scaffolds often involves the construction of a rigid molecular framework that enhances emission intensity by limiting non-radiative decay pathways. rsc.org The β-barrel structure found in fluorescent proteins (FPs) is a natural example of such a scaffold. nih.gov Synthetic scaffolds that mimic this structure can impose conformational rigidity on GFP-related chromophores, which are typically non-emissive in solution, thereby inducing fluorescence. rsc.org

Below is a table summarizing the synthesis of various chromophores and fluorescent scaffolds using but-2-ynedioate derivatives.

| Starting Materials | Reagents/Catalysts | Product Scaffold | Application |

| Polyhydroxy benzenes, Dialkyl but-2-ynedioate | CuO, Toluene | Coumarin | Fluorescent compounds |

| 4-Hydroxycoumarin, Dialkyl but-2-ynedioate | - | Coumarinopyrone | Fluorescent compounds |

| Dialkyl but-2-ynedioate, Primary amines, Isatin, Malononitrile | Iodine, Aqueous ethanol | Spiro[indoline-3,4′-pyridine] | Chemosensor for Cu(II) |

| Aromatic aldehydes, Diethyl acetylenedicarboxylate, Hydroxylamine-O-sulfonic acid | - | 4-(arylmethylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid | Push-pull chromophore |

Derivatives for Medicinal Chemistry Scaffolds

This compound is a key starting material for the synthesis of various heterocyclic scaffolds that are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govopenmedicinalchemistryjournal.comderpharmachemica.com These scaffolds form the core structures of molecules designed to interact with biological targets. rsc.org

The versatility of this compound allows for its use in the construction of a wide array of heterocyclic systems, including pyrazoles, imidazoles, and oxazolidinones. derpharmachemica.comrsc.orgresearchgate.net For example, it can be reacted with various nucleophiles to create complex heterocyclic structures. In one instance, it was used in a reaction with a thiosemicarbazone derivative to synthesize thiazole derivatives. researchgate.net

Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals, and this compound serves as a valuable tool for their synthesis. openmedicinalchemistryjournal.com For instance, the reaction of N-alkylimidazoles or N-alkylbenzimidazoles with dialkyl but-2-ynedioates, N-alkylisatins, and malononitrile in a four-component reaction yields novel functionalized spiro[imidazo[1,2-a]pyridine-7,3′-indolines]. researchgate.net

The development of bioactive scaffolds is a crucial area of research in tissue engineering and regenerative medicine. nih.govnih.govmdpi.comaccscience.com While not directly forming the bulk of the scaffold material in the way bioactive glass might, the organic molecules synthesized from precursors like this compound can be incorporated into or used to functionalize these scaffolds to impart specific biological activities.

The following table provides examples of heterocyclic scaffolds synthesized using but-2-ynedioate derivatives and their potential medicinal applications.

| Reagent 1 | Reagent 2 | Product Scaffold | Potential Application |

| Thiosemicarbazone derivative | Dimethyl but-2-ynedioate | Thiazole | Medicinal Chemistry |

| N-alkylimidazole/N-alkylbenzimidazole, N-alkylisatin, malononitrile | Dialkyl but-2-ynedioate | Spiro[imidazo[1,2-a]pyridine-7,3′-indoline] | Medicinal Chemistry |

| 3-chlorobenzo[f]quinoline-2-carbaldehyde derivative | Dimethyl but-2-ynedioate | Thiazole derivatives | Heterocyclic synthesis |

Role in Esterification and Carbon-Nitrogen Bond Cleavage Transformations

This compound and its dialkyl analogues are not only building blocks for complex molecules but can also participate in fundamental organic transformations such as esterification and processes involving carbon-nitrogen (C-N) bond cleavage.

Esterification:

Esterification, the formation of an ester from an alcohol and a carboxylic acid, is a fundamental reaction in organic synthesis. chemguide.co.uk While this compound is itself an ester, its derivatives can be involved in esterification processes. More broadly, the synthesis of esters can be achieved through various methods, including the use of coupling reagents or catalysts to facilitate the reaction between alcohols and carboxylic acids. organic-chemistry.org For example, one-pot oxidative transformation of alcohols into esters can be catalyzed by the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc) using oxygen as the oxidant under metal-free conditions. nih.gov This method allows for both self-esterification and cross-esterification of alcohols. nih.gov

Carbon-Nitrogen Bond Cleavage:

Carbon-nitrogen bond cleavage is a significant transformation in organic chemistry, often employed in deprotection strategies and the synthesis of amines. organic-chemistry.org While direct C-N bond cleavage by this compound is not a commonly cited primary application, it can be a component in reaction sequences that involve such cleavages. For instance, rhodium- and iridium-catalyzed direct C-H amination reactions using organic azides as the nitrogen source involve the cleavage of the N-N2 bond, which is a key step in forming the C-N bond. nih.gov

In some contexts, the introduction of a but-2-ynedioate moiety can facilitate subsequent C-N bond cleavage. For example, certain pyridinium (B92312) salts with N-benzyl or N-allyl groups undergo C-N bond cleavage upon electrochemical reduction. rsc.org The reactivity of the system can be influenced by the substituents present.

Furthermore, photoinduced C-N bond cleavage has been observed in molecules containing an azide group. nih.gov This process can be initiated by light and leads to the formation of radical intermediates. nih.gov While not a direct reaction of this compound, this highlights a fundamental process that can be relevant in the chemistry of nitrogen-containing compounds synthesized using but-2-ynedioate derivatives.

The table below outlines the roles of related compounds and methods in these transformations.

| Transformation | Method/Reagent | Description |

| Oxidative Esterification | 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc), O2 | Metal-free catalytic conversion of alcohols to esters. nih.gov |

| C-N Bond Cleavage | Electrochemical Reduction | Cleavage of C-N bond in N-benzyl- and N-allyl-pyridinium salts. rsc.org |

| C-H Amination | Rhodium/Iridium Catalysis with Organic Azides | Formation of C-N bonds involving N-N2 bond cleavage. nih.gov |

| Photoinduced C-N Cleavage | Photolysis of Azides | Light-induced cleavage of the C-N bond in azido (B1232118) compounds. nih.gov |

Spectroscopic Characterization of Diphenyl But 2 Ynedioate

General Synthetic Routes to Diaryl But-2-ynedioates

The synthesis of diaryl but-2-ynedioates, including the diphenyl variant, can be approached through several routes. The most fundamental method is the direct esterification of acetylenedicarboxylic acid with corresponding phenols. However, the reactivity of phenols in classical Fischer esterification is notably low, often leading to poor yields and impractical reaction times. chemguide.co.uk Consequently, more efficient, multi-step strategies involving more reactive intermediates are generally preferred.

A highly effective and more versatile approach commences with a precursor like dibromofumaric acid. This method circumvents the challenges of direct esterification by proceeding through a more reactive acid chloride intermediate. The general sequence involves the conversion of dibromofumaric acid to dibromofumaryl chloride, followed by esterification with a phenol (B47542), and concluding with a debromination step to install the characteristic triple bond. This pathway has proven successful for synthesizing complex diaryl esters, such as the bis(p-methoxyphenyl) ester of acetylenedicarboxylic acid, in high yields. cdnsciencepub.com

The reaction of dialkyl but-2-ynedioates, particularly dimethyl but-2-ynedioate (DMAD), with various nucleophiles and dienes is extensively documented for creating complex heterocyclic and carbocyclic structures. sonar.chrsc.org While these reactions showcase the utility of the but-2-ynedioate framework, they typically use pre-synthesized dialkyl esters rather than forming diaryl esters.

| Synthetic Route | Description | Key Intermediates | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Direct Esterification | Reaction of acetylenedicarboxylic acid with a phenol in the presence of an acid catalyst. | Acetylenedicarboxylic acid | Atom economical, fewer steps. | Very slow reaction with phenols, low yields, generally impractical. | chemguide.co.uk |

| Dibromofumarate Route | A multi-step synthesis involving the esterification of dibromofumaryl chloride with a phenol, followed by zinc-promoted debromination. | Dibromofumaryl chloride, Diaryl dibromofumarate | High yields, applicable to complex and sensitive phenols, avoids harsh direct esterification conditions. | Multiple steps required. | cdnsciencepub.com |

Precursor Design and Derivatization Strategies for this compound

The successful synthesis of this compound is critically dependent on the strategic design and preparation of its precursors. The core of the molecule, the but-2-ynedioic acid backbone, and the phenyl ester groups originate from distinct starting materials that can be derivatized to produce a range of diaryl analogues.

Synthesis of Acetylenedicarboxylic Acid and its Derivatives: The primary precursor, acetylenedicarboxylic acid, can be synthesized through several established methods. A common laboratory-scale preparation involves the bromination of maleic acid to yield dibromosuccinic acid, which is then subjected to dehydrohalogenation using a base like potassium hydroxide. An alternative industrial method is the oxidation of but-2-yne-1,4-diol. researchgate.net For the more effective synthetic routes, acetylenedicarboxylic acid is converted to dibromofumaryl chloride. This is achieved by first brominating acetylenedicarboxylic acid and then treating the resulting dibromofumaric acid with a chlorinating agent such as phosphorus pentachloride. cdnsciencepub.com

Derivatization Strategies: The key derivatization strategy for producing various diaryl but-2-ynedioates lies in the selection of the phenolic precursor. While phenol itself yields the parent this compound, a wide array of substituted phenols can be employed to introduce diverse functionalities onto the aryl rings. For instance, using p-methoxyphenol leads to the formation of bis(p-methoxyphenyl) but-2-ynedioate. cdnsciencepub.com This modularity allows for the systematic modification of the electronic and steric properties of the final compound. The esterification step typically involves the reaction of the phenol with a reactive derivative like dibromofumaryl chloride. cdnsciencepub.com

| Precursor | Synthesis Method | Starting Materials | Relevance | Reference |

|---|---|---|---|---|

| Acetylenedicarboxylic Acid | Bromination of maleic acid followed by dehydrohalogenation. | Maleic acid, Bromine, Potassium hydroxide | Core acidic backbone for esterification. | |

| Acetylenedicarboxylic Acid | Oxidation of but-2-yne-1,4-diol. | But-2-yne-1,4-diol, Oxidizing agent (e.g., CrO₃) | Alternative route to the core backbone. | researchgate.net |

| Dibromofumaryl Chloride | Bromination of acetylenedicarboxylic acid followed by treatment with PCl₅. | Acetylenedicarboxylic acid, Bromine, Phosphorus pentachloride | Reactive intermediate for efficient esterification with phenols. | cdnsciencepub.com |

| Phenol / Substituted Phenols | Commercially available or synthesized via standard aromatic chemistry. | Benzene, etc. | Source of the aryl ester groups; allows for derivatization. | cdnsciencepub.com |

Catalytic Approaches in But-2-ynedioate Synthesis

Catalysis plays a pivotal role in the synthesis of but-2-ynedioates, particularly in facilitating the esterification steps. The choice of catalyst depends on the specific synthetic route and the reactivity of the substrates.

For direct esterification of acetylenedicarboxylic acid, strong mineral acids are typically employed as catalysts. Concentrated sulfuric acid is a common choice, protonating a carbonyl oxygen of the carboxylic acid to enhance its electrophilicity towards attack by the alcohol or phenol. chemguide.co.uk However, as noted, this method is less effective for phenols due to their weaker nucleophilicity compared to alcohols. chemguide.co.uk

In the more refined synthetic routes that utilize acyl chlorides, base catalysis is often preferred. The reaction of dibromofumaryl chloride with phenols can be effectively promoted by a tertiary amine base like pyridine (B92270). cdnsciencepub.com The pyridine acts as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive acylpyridinium salt. This intermediate is then readily attacked by the phenoxide ion (formed in situ or by the addition of a base), leading to the formation of the ester. This method avoids the harsh acidic conditions that can be detrimental to sensitive functional groups. Another potential base for esterifying an acid chloride with a phenol is potassium tert-butoxide (t-BuOK), which serves to deprotonate the phenol, increasing its nucleophilicity. researchgate.net

While various transition metals like rhodium and copper are used in reactions that consume but-2-ynedioates to build more complex molecules, their role in the direct synthesis of the diaryl esters themselves is not prominently documented. wiley.comd-nb.info

| Catalyst Type | Specific Catalyst | Reaction Step | Mechanism of Action | Reference |

|---|---|---|---|---|

| Acid Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Direct esterification of acetylenedicarboxylic acid. | Protonates the carboxylic acid carbonyl, increasing its electrophilicity. | chemguide.co.uk |

| Base Catalyst | Pyridine | Esterification of dibromofumaryl chloride with phenols. | Acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. | cdnsciencepub.com |

| Base | Potassium tert-butoxide (t-BuOK) | Esterification of an acid chloride with a phenol. | Acts as a strong base to deprotonate the phenol, forming a more reactive phenoxide nucleophile. | researchgate.net |

Spectroscopic and Structural Characterization of Diphenyl But 2 Ynedioate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For Diphenyl but-2-ynedioate, which possesses a symmetric structure, NMR provides critical information about its proton and carbon environments.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the phenyl protons. Due to the symmetry of the molecule, the ten protons of the two phenyl groups are chemically equivalent. These protons typically appear as a complex multiplet in the aromatic region, generally between δ 7.20 and 7.50 ppm. The exact chemical shifts and splitting patterns depend on the solvent and the magnetic field strength of the NMR instrument.

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Key resonances are expected for the distinct carbon environments: the acetylenic carbons of the C≡C triple bond, the carbonyl carbons of the ester groups, and the carbons of the phenyl rings. The quaternary acetylenic carbons (C-2 and C-3) are expected to resonate in the region of δ 80-90 ppm. The carbonyl carbons (C-1 and C-4) typically appear further downfield, around δ 150-160 ppm. The phenyl carbons show a set of signals in the aromatic region (δ 120-150 ppm), including the ipso-carbon (the carbon attached to the ester oxygen), and the ortho, meta, and para carbons.

| Nucleus | Atom Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (ortho, meta, para) | 7.20 - 7.50 (multiplet) |

| ¹³C | C=O (Ester Carbonyl) | ~153 |

| C≡C (Alkyne) | ~85 | |

| Aromatic (ipso-C) | ~150 | |

| Aromatic (ortho, meta, para-C) | 121 - 135 |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for confirming structural assignments, especially in more complex derivatives.

COSY : A ¹H-¹H COSY experiment on a substituted derivative of this compound would reveal proton-proton coupling networks within the phenyl rings, helping to assign specific ortho, meta, and para protons.

HSQC : This experiment correlates directly bonded proton and carbon atoms. For this compound, it would show cross-peaks between the phenyl protons and their attached phenyl carbons.

HMBC : The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For instance, correlations would be expected between the ortho-protons of the phenyl ring and the ester carbonyl carbon, as well as the ipso-carbon, definitively linking the phenyl rings to the central but-2-ynedioate core.

While the parent molecule's symmetry makes 1D NMR largely sufficient, these 2D techniques are indispensable for the unambiguous structural elucidation of unsymmetrical or complex derivatives. researchgate.netsdsu.edu

Heteronuclear NMR is used to study nuclei other than ¹H and ¹³C, providing valuable information when heteroatoms are present in derivatives of this compound.

³¹P NMR : Organophosphorus derivatives can be synthesized, for example, through the reaction of triphenylphosphine (B44618) with dialkyl acetylenedicarboxylates, which yields stable phosphorus ylides. arkat-usa.org The ³¹P NMR spectra of these resulting ylides typically show distinct signals that confirm the formation of the C-P bond. For instance, the ³¹P NMR spectrum of a triphenylphosphine adduct with an acetylenedicarboxylate (B1228247) can display signals around δ 24.3 ppm, often showing two distinct resonances for rotational isomers. arkat-usa.org

¹⁹F NMR : The introduction of fluorine atoms into the phenyl rings of this compound would produce derivatives amenable to ¹⁹F NMR analysis. nih.govyorku.ca This technique is highly sensitive and provides information about the electronic environment of the fluorine atoms. The chemical shifts in ¹⁹F NMR are very sensitive to changes in substitution on the aromatic ring, making it an excellent tool for confirming the synthesis and purity of fluorinated derivatives.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show several key absorption bands. The most prominent would be the strong stretching vibration of the ester carbonyl groups (C=O), which typically appears in the range of 1720-1740 cm⁻¹. Another key feature is the stretching vibration of the carbon-carbon triple bond (C≡C). Due to the symmetrical substitution of the alkyne, this bond has a very weak dipole moment change during vibration, making its absorption in the IR spectrum weak or even absent. If observed, it would be found in the 2200-2260 cm⁻¹ region. researchgate.net Other significant bands include the C-O stretching vibrations of the ester linkage around 1100-1300 cm⁻¹ and the characteristic C-H and C=C vibrations of the aromatic phenyl rings.

Raman spectroscopy is complementary to IR spectroscopy. For a symmetrical molecule like this compound, the C≡C stretching vibration, which is weak in the IR spectrum, is expected to be very strong in the Raman spectrum due to the large change in polarizability during the vibration. nih.govnih.gov This makes Raman spectroscopy particularly useful for identifying the alkyne functionality in this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C=O Stretch (Ester) | 1720 - 1740 | Strong | Medium |

| C≡C Stretch (Alkyne) | 2200 - 2260 | Very Weak / Absent | Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong | Weak |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Medium-Strong |

| =C-H Bending (Aromatic) | 690 - 900 | Strong | Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular weight of this compound (C₁₆H₁₀O₄) is 266.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 266.

The fragmentation of this compound is expected to follow pathways characteristic of esters and aromatic compounds. libretexts.orgthieme-connect.de Common fragmentation pathways would likely include:

Loss of a phenoxy radical (•OPh) : Cleavage of the ester C-O bond would result in the loss of a phenoxy radical (m/z 93), leading to a fragment ion at m/z 173 ([M - OPh]⁺).

Loss of a phenyl radical (•Ph) : Although less common for esters, fragmentation could involve the loss of a phenyl radical (m/z 77).

Decarbonylation : Loss of a molecule of carbon monoxide (CO, m/z 28) from fragment ions is a common pathway.

Formation of the phenyl cation : A peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) is expected.

Rearrangements : Aromatic systems can undergo rearrangements, such as the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, although this may be less prominent than direct fragmentation of the ester groups. youtube.com

| m/z | Predicted Fragment Ion | Formula |

|---|---|---|

| 266 | Molecular Ion [M]⁺ | [C₁₆H₁₀O₄]⁺ |

| 173 | [M - OPh]⁺ | [C₁₀H₅O₃]⁺ |

| 145 | [M - OPh - CO]⁺ | [C₉H₅O₂]⁺ |

| 93 | [OPh]⁺ | [C₆H₅O]⁺ |

| 77 | [Ph]⁺ | [C₆H₅]⁺ |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The structure of this compound contains multiple chromophores: the phenyl rings, the ester carbonyl groups, and the carbon-carbon triple bond, all part of an extended conjugated system.

This extended conjugation is expected to give rise to strong absorptions in the UV region. The primary electronic transition observed would be a π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net Given the extensive conjugation involving the phenyl rings and the acetylenic system, the wavelength of maximum absorption (λₘₐₓ) is anticipated to be significantly red-shifted (shifted to a longer wavelength) compared to non-conjugated systems. For comparison, simpler conjugated systems like diphenylacetylene (B1204595) show strong absorption around 280-300 nm. The presence of the ester groups may further influence the position and intensity of the absorption bands. A less intense n → π* transition, involving the non-bonding electrons on the carbonyl oxygens, may also be observed, typically at a longer wavelength than the main π → π* transition. academie-sciences.fr

| Transition Type | Orbitals Involved | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | 280 - 320 nm | High (ε > 10,000) |

| n → π | n (Oxygen lone pair) → LUMO (π) | > 320 nm | Low (ε < 2,000) |

Compound Names

| Compound Name |

|---|

| This compound |

| Triphenylphosphine |

| Diphenylacetylene |

X-ray Crystallography for Solid-State Structure Determination

A thorough search for the single-crystal X-ray diffraction data of this compound did not yield any specific results. Consequently, crucial information such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound remains undetermined. Without this primary crystallographic data, a detailed analysis of its solid-state architecture, including bond lengths, bond angles, and intermolecular interactions, is not possible.

Other Advanced Spectroscopic and Diffraction Techniques (e.g., Hirshfeld Surface Analysis)

Similarly, the absence of the fundamental crystallographic information file (CIF) for this compound precludes the possibility of conducting a Hirshfeld surface analysis. This computational technique, which is instrumental in quantifying and visualizing intermolecular interactions within a crystal lattice, is entirely dependent on the availability of accurate X-ray diffraction data. Therefore, a discussion on dnorm surfaces, 2D fingerprint plots, and the contribution of various intermolecular contacts to the crystal packing of this compound cannot be generated.

Computational Chemistry and Theoretical Studies on Diphenyl But 2 Ynedioate

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations serve as a cornerstone for investigating the electronic properties of a molecule. These theoretical examinations can reveal crucial details about molecular orbitals and charge distribution, which are fundamental to understanding a molecule's behavior.

Molecular Orbital Analysis and Frontier Orbital Theory

A key aspect of DFT is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These "frontier orbitals" are critical in predicting a molecule's reactivity. The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, while the LUMO's characteristics reveal its electron-accepting capabilities. The energy gap between the HOMO and LUMO is a significant parameter that correlates with the molecule's kinetic stability and electronic excitation properties. For Diphenyl but-2-ynedioate, such an analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions.

Charge Density Distribution and Electrostatic Potential Mapping

Understanding how charge is distributed across a molecule is essential for predicting its interactions with other molecules. DFT calculations can generate a detailed map of electron density, highlighting areas that are electron-rich or electron-poor. An electrostatic potential (ESP) map visually represents this charge distribution, with different colors indicating regions of positive and negative electrostatic potential. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces, and for identifying sites susceptible to nucleophilic or electrophilic attack.

Reaction Mechanism Modelling and Energy Profile Computations

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. By modeling reaction pathways, chemists can gain a deeper understanding of how reactions proceed and what factors influence their outcomes.

Activation Energy Barriers and Transition State Geometries

For any chemical reaction, the reactants must overcome an energy barrier, known as the activation energy, to transform into products. Computational methods can be used to calculate this barrier and to determine the geometry of the high-energy transition state. This information is crucial for predicting the rate of a reaction and for understanding the structural changes that occur during the transformation. For reactions involving this compound, these calculations would be instrumental in designing efficient synthetic routes.

Reaction Pathway Prediction and Selectivity

Many chemical reactions can proceed through multiple pathways, leading to different products. Computational modeling can be used to explore these various pathways and to predict which one is energetically most favorable. This is particularly important for understanding and controlling the selectivity of a reaction (i.e., the preference for the formation of one product over another). Such predictive power would be highly beneficial in the synthetic applications of this compound.

Spectroscopic Property Prediction through Computational Methods

Computational methods are also capable of predicting the spectroscopic properties of molecules, which can be a valuable tool for identifying and characterizing compounds. By simulating spectra, researchers can compare theoretical predictions with experimental data to confirm the structure of a molecule. For this compound, computational predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would provide a valuable reference for experimental chemists.

NMR Chemical Shift and Coupling Constant Calculations